1-Chloroisoquinoline-3-carbonitrile
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
1-Chloroisoquinoline-3-carbonitrile can be synthesized through several methods. One common approach involves the cyclization of appropriate precursors under specific conditions. For instance, a common synthetic route includes the reaction of 1-chloroisoquinoline with cyanogen bromide in the presence of a base . Another method involves the use of palladium-catalyzed cross-coupling reactions .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
1-Chloroisoquinoline-3-carbonitrile undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives.
Coupling Reactions: It can participate in cross-coupling reactions with aryl or alkyl halides.
Common Reagents and Conditions
Substitution: Reagents like sodium methoxide or potassium tert-butoxide can be used for nucleophilic substitution.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide are commonly used.
Coupling: Palladium catalysts and ligands are often employed in cross-coupling reactions.
Major Products
The major products formed from these reactions include various substituted isoquinoline derivatives, which can have significant biological and chemical properties .
Scientific Research Applications
1-Chloroisoquinoline-3-carbonitrile has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Material Science: The compound is utilized in the development of novel materials with unique electronic and optical properties.
Biological Studies: It serves as a precursor for the synthesis of bioactive molecules that can be used in biological assays.
Mechanism of Action
The mechanism of action of 1-chloroisoquinoline-3-carbonitrile involves its interaction with specific molecular targets. For instance, in medicinal chemistry, it may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets can vary depending on the specific derivative and its intended application .
Comparison with Similar Compounds
Similar Compounds
2-Chloroquinoline: Another chloro-substituted quinoline derivative with similar chemical properties.
4-Chloroquinoline: Known for its use in the synthesis of antimalarial drugs.
3-Isoquinolinecarbonitrile: A closely related compound with a cyano group at the 3-position.
Uniqueness
Its combination of a chlorine atom and a cyano group makes it a versatile intermediate in organic synthesis .
Properties
IUPAC Name |
1-chloroisoquinoline-3-carbonitrile | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H5ClN2/c11-10-9-4-2-1-3-7(9)5-8(6-12)13-10/h1-5H | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PEELFWZCBLBEET-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(N=C2Cl)C#N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H5ClN2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
188.61 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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